H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2
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Overview
Description
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 is a synthetic peptide composed of various amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, DL-Cys(1), is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Tyr) is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 1 and 2 are repeated for each subsequent amino acid (DL-xiIle, DL-Asn, DL-Asn, DL-Cys(1), DL-Pro, DL-Leu, Gly).
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error.
Chemical Reactions Analysis
Types of Reactions
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffer.
Substitution: Standard SPPS reagents like HBTU, DIC, and Fmoc-protected amino acids.
Major Products
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Regeneration of free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate recognition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 depends on its specific sequence and structure. The peptide may interact with molecular targets such as enzymes, receptors, or other proteins, influencing their activity. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity to targets.
Comparison with Similar Compounds
Similar Compounds
H-DL-Cys.HCl: A cysteine derivative used in various biochemical applications.
H-DL-Cys(Bzl)-AMC: Another cysteine derivative with specific applications in chemical synthesis.
Uniqueness
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Asn-DL-Asn-DL-Cys(1)-DL-Pro-DL-Leu-Gly-NH2 is unique due to its specific sequence, which imparts distinct biochemical properties and potential applications. The presence of multiple cysteine residues allows for the formation of complex disulfide-linked structures, enhancing its stability and functionality in various research contexts.
Properties
Molecular Formula |
C42H64N12O12S2 |
---|---|
Molecular Weight |
993.2 g/mol |
IUPAC Name |
1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63) |
InChI Key |
VIFAMMRBZBWEID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N |
Origin of Product |
United States |
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